molecular formula C21H22N2O2 B12119434 (2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B12119434
M. Wt: 334.4 g/mol
InChI Key: AQRWGDFAVBWYFK-UXBLZVDNSA-N
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Description

(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound that features a methoxyphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The indole derivative is then coupled with a suitable acyl chloride or anhydride to form the amide linkage.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enamide can be reduced to form a single bond.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a saturated amide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interaction of indole derivatives with biological systems.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-hydroxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
  • (2E)-3-(4-chlorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

Uniqueness

The presence of the methoxy group in (2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its applications and effects.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C21H22N2O2/c1-15-3-9-20-19(13-15)17(14-23-20)11-12-22-21(24)10-6-16-4-7-18(25-2)8-5-16/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-6+

InChI Key

AQRWGDFAVBWYFK-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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